molecular formula C19H19N3O2S B11163498 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide

Cat. No.: B11163498
M. Wt: 353.4 g/mol
InChI Key: JWPDXGLWRVCGAD-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the reaction of 2-methoxybenzyl chloride with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylphenylacetyl chloride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide stands out due to its unique combination of a methoxybenzyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways and targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O2S/c1-13-7-9-14(10-8-13)11-17(23)20-19-22-21-18(25-19)12-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)

InChI Key

JWPDXGLWRVCGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC

Origin of Product

United States

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